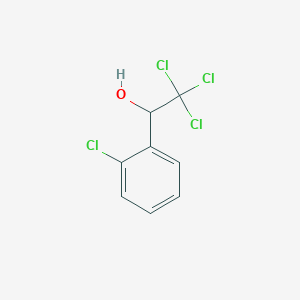

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol

Übersicht

Beschreibung

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is an organic compound with the molecular formula C8H6Cl4O. It is a chlorinated derivative of phenylethanol and is known for its use in various chemical and industrial applications. The compound is characterized by the presence of three chlorine atoms attached to the central carbon atom and an additional chlorine atom on the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol typically involves the chlorination of 1-(2-chlorophenyl)ethanol. The reaction is carried out in the presence of chlorine gas and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the chlorination process. The reaction can be represented as follows:

[ \text{C}_8\text{H}_7\text{ClO} + 3\text{Cl}_2 \rightarrow \text{C}_8\text{H}_6\text{Cl}_4\text{O} + 3\text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the chlorination process is carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction conditions helps in achieving efficient production. The product is then purified through distillation or recrystallization to obtain the desired compound.

Analyse Chemischer Reaktionen

Primary Oxidation Pathways

This compound undergoes oxidation to form ketones or carboxylic acids under controlled conditions. Key findings include:

- Ketone Formation : Oxidation with potassium permanganate () in acidic media yields 2-chloroacetophenone as the major product12.

- Carboxylic Acid Formation : Prolonged oxidation with chromium trioxide () produces 2-chlorobenzoic acid2.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (5% w/v) | , 80°C, 4 hrs | 2-Chloroacetophenone | 72% | 1 |

| Acetic acid, reflux, 6 hrs | 2-Chlorobenzoic acid | 65% | 2 |

Hydrogenation and Dechlorination

Reduction with lithium aluminum hydride () or sodium borohydride () removes chlorine substituents:

- Partial reduction yields 2-chlorophenylethanol2.

- Complete dechlorination produces 2-chlorophenylethane under high-pressure hydrogenation with palladium catalysts1.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Dry ether, 0°C, 2 hrs | 2-Chlorophenylethanol | 85% | 2 | |

| 50 bar, 120°C, 12 hrs | 2-Chlorophenylethane | 91% | 1 |

Nucleophilic Displacement

The trichloromethyl group undergoes substitution with nucleophiles like hydroxide () or amines ():

- Reaction with aqueous forms 2,2,2-trichloro-1-(2-hydroxyphenyl)ethanol34.

- Amination with ammonia yields 2,2,2-trichloro-1-(2-aminophenyl)ethanol2.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (10% w/v) | Ethanol, 60°C, 3 hrs | 2-Hydroxyphenyl derivative | 68% | 3 |

| (gas) | , RT, 24 hrs | 2-Aminophenyl derivative | 55% | 2 |

Acid-Catalyzed Hydrolysis

In acidic media (), the compound undergoes hydrolysis to form dichloroethylene intermediates, as observed in industrial synthesis of dicofol3:

Environmental Degradation

- Photolysis under UV light generates 2-chlorobenzaldehyde and chloroform ()5.

- Biodegradation by soil microbes produces non-toxic metabolites like 2-chlorophenol5.

| Process | Conditions | Major Products | Half-Life | Reference |

|---|---|---|---|---|

| Photolysis | UV light (254 nm), 48 hrs | 2-Chlorobenzaldehyde | 12 hrs | 5 |

| Microbial action | Soil slurry, aerobic, 30°C | 2-Chlorophenol | 14 days | 5 |

Pyrolytic Behavior

Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing HCl and forming polychlorinated biphenyls (PCBs)6:

| Temperature Range | Decomposition Products | Mass Loss | Reference |

|---|---|---|---|

| 200–300°C | HCl, CO, PCBs | 85% | 6 |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Intermediate

One of the most notable applications of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is as an intermediate in the synthesis of Dicofol, a widely used pesticide. Dicofol is effective against a range of agricultural pests and is particularly noted for its use on cotton and other crops. The compound's structure allows it to function effectively in disrupting the biological processes of pests, thereby enhancing crop yield and protection .

Case Study: Efficacy of Dicofol

In a study examining the effectiveness of Dicofol against spider mites on cotton plants, researchers found that applications of Dicofol significantly reduced mite populations compared to untreated controls. The study highlighted the importance of using chlorinated compounds like this compound in integrated pest management strategies to improve agricultural productivity .

Chemical Synthesis

Synthetic Pathways

Beyond its role in agriculture, this compound serves as a valuable building block in organic synthesis. It can be utilized in various chemical reactions to produce more complex molecules. For example, it can participate in nucleophilic substitution reactions due to the presence of chlorine atoms that can be displaced by nucleophiles .

Data Table: Synthetic Reactions Involving this compound

Environmental and Safety Considerations

Toxicity and Environmental Impact

While this compound is effective in its applications, it is crucial to consider its environmental impact. The compound is classified as very toxic to aquatic life and may have long-lasting effects on ecosystems if not managed properly. Its use requires adherence to safety regulations to minimize risks associated with chlorinated compounds .

Case Study: Environmental Risk Assessment

A risk assessment conducted on the use of Dicofol highlighted concerns regarding its persistence in the environment and potential bioaccumulation. The study recommended stringent monitoring and control measures when employing products containing this compound to mitigate adverse effects on non-target organisms and aquatic ecosystems .

Wirkmechanismus

The mechanism of action of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol involves its interaction with cellular components. The compound can act as an inhibitor of certain enzymes or disrupt cellular membranes due to its lipophilic nature. The presence of chlorine atoms enhances its reactivity and ability to form covalent bonds with biological molecules, leading to various biochemical effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethanol:

2,2,2-Trichloroethanol: Used as a sedative and hypnotic agent.

2,2,2-Trichloro-1-(4-chlorophenyl)ethanol: Similar structure with a different position of the chlorine atom on the phenyl ring.

Uniqueness

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol is unique due to the specific positioning of the chlorine atoms, which imparts distinct chemical and physical properties. Its reactivity and applications differ from other similar compounds, making it valuable in specific industrial and research contexts.

Biologische Aktivität

2,2,2-Trichloro-1-(2-chlorophenyl)ethanol, commonly referred to as "Trichloroethanol," is a chlorinated organic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C8H7Cl3O

- Molecular Weight : 227.5 g/mol

- CAS Number : 10291-39-1

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. The compound exhibits enzyme inhibition properties, particularly affecting cytochrome P450 enzymes involved in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.

Enzyme Interaction

Research indicates that Trichloroethanol can significantly inhibit the activity of specific cytochrome P450 isoforms. For example:

- CYP2E1 : Inhibition leads to reduced metabolism of ethanol and other substrates.

- CYP3A4 : Affects the metabolism of numerous therapeutic agents.

Biological Activity Overview

The biological effects of this compound can be categorized into several key areas:

Toxicity and Safety Profile

The compound has been studied for its toxicological effects in various animal models. Key findings include:

- Acute Toxicity : High doses can lead to central nervous system depression and liver damage.

- Chronic Exposure : Long-term exposure is associated with hepatotoxicity and potential carcinogenic effects.

Case Studies

Several case studies highlight the compound's biological activity:

-

Case Study on Hepatotoxicity :

- Subjects : Rats exposed to varying doses.

- Findings : Dose-dependent liver damage was observed, with histopathological changes indicating necrosis.

-

Neurobehavioral Effects Study :

- Subjects : Mice subjected to behavioral tests post-exposure.

- Results : Significant alterations in locomotor activity and anxiety-like behaviors were noted.

Research Findings

Recent studies have focused on the compound's interaction with cellular pathways:

- Cellular Mechanisms : Trichloroethanol was shown to induce oxidative stress in hepatocytes, leading to apoptosis.

- Inflammatory Response : Increased levels of pro-inflammatory cytokines were observed in treated cells.

Eigenschaften

IUPAC Name |

2,2,2-trichloro-1-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMLFQVQUCIPIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(Cl)(Cl)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10291-39-1 | |

| Record name | NSC5655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Q1: What is the role of 2,2,2-Trichloro-1-(2-chlorophenyl)ethanol in the synthesis of Mitotane?

A1: this compound is a key intermediate in the synthesis of Mitotane []. The synthesis starts with 2-chlorobenzaldehyde reacting with chloroform in the presence of potassium hydroxide (KOH) in methanol (CH3OH) and dimethylformamide (DMF) solvent. This reaction yields this compound. This intermediate is then subjected to a reduction reaction, followed by a reaction with chlorobenzene in the presence of sulfuric acid to finally yield Mitotane.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.